4-{[1-(1H-Indol-3-yl)-meth-(E)-ylidene]-amino}-phenol 4-{[1-(1H-Indol-3-yl)-meth-(E)-ylidene]-amino}-phenol
Brand Name: Vulcanchem
CAS No.: 118380-30-6
VCID: VC0172387
InChI: InChI=1S/C15H12N2O/c18-13-7-5-12(6-8-13)16-9-11-10-17-15-4-2-1-3-14(11)15/h1-10,16,18H/b11-9-
SMILES: C1=CC=C2C(=C1)C(=CNC3=CC=C(C=C3)O)C=N2
Molecular Formula: C15H12N2O
Molecular Weight: 236.27 g/mol

4-{[1-(1H-Indol-3-yl)-meth-(E)-ylidene]-amino}-phenol

CAS No.: 118380-30-6

Main Products

VCID: VC0172387

Molecular Formula: C15H12N2O

Molecular Weight: 236.27 g/mol

4-{[1-(1H-Indol-3-yl)-meth-(E)-ylidene]-amino}-phenol - 118380-30-6

CAS No. 118380-30-6
Product Name 4-{[1-(1H-Indol-3-yl)-meth-(E)-ylidene]-amino}-phenol
Molecular Formula C15H12N2O
Molecular Weight 236.27 g/mol
IUPAC Name 4-[[(E)-indol-3-ylidenemethyl]amino]phenol
Standard InChI InChI=1S/C15H12N2O/c18-13-7-5-12(6-8-13)16-9-11-10-17-15-4-2-1-3-14(11)15/h1-10,16,18H/b11-9-
Standard InChIKey SOJJBBZAIGAQIB-LUAWRHEFSA-N
Isomeric SMILES C1=CC=C2C(=C1)/C(=C\NC3=CC=C(C=C3)O)/C=N2
SMILES C1=CC=C2C(=C1)C(=CNC3=CC=C(C=C3)O)C=N2
Canonical SMILES C1=CC=C2C(=C1)C(=CNC3=CC=C(C=C3)O)C=N2
Synonyms 4-{[1-(1H-Indol-3-yl)-meth-(E)-ylidene]-amino}-phenol
PubChem Compound 11230102
Last Modified Nov 09 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator